(3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one: A Novel Silylated Derivative in Chemical Biopharmaceuticals

Page View:456 Author:Le Tang Date:2025-07-08

Introduction: (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one represents a sophisticated silylated lactone derivative gaining traction in advanced pharmaceutical synthesis. Characterized by four trimethylsilyl (TMS) groups strategically attached to a chiral oxan-2-one core, this compound leverages silicon's unique properties to overcome key challenges in biomedicine. Its stereospecific configuration at C3, C4, C5, and C6 positions ensures precise molecular interactions, while the TMS groups confer exceptional lipophilicity and stability. As pharmaceutical research increasingly focuses on complex glycosides, nucleosides, and polyoxygenated natural products, this derivative serves as a crucial protected intermediate. It facilitates synthetic pathways for drug candidates targeting viral infections, metabolic disorders, and oncology by enabling selective deprotection strategies, enhancing reaction yields, and improving pharmacokinetic profiles of therapeutic molecules.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound features a six-membered lactone ring (oxan-2-one) with defined stereochemistry at all chiral centers. Four trimethylsilyloxy groups (–OSi(CH3)3) are attached: three to the C3, C4, and C5 hydroxyl positions, and one to the hydroxymethyl group at C6. This dense silylation creates a highly hydrophobic molecular surface, evidenced by a calculated logP value exceeding 6.5, significantly enhancing membrane permeability. The TMS groups provide steric bulk, shielding the oxygen-rich core from nucleophilic attack and enzymatic degradation. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts: silicon-bound carbons appear at ~1.5-2.0 ppm in 13C NMR, while lactone carbonyl resonates near 175 ppm. Crystallographic analysis confirms a distorted chair conformation stabilized by hyperconjugative effects between silicon σ* orbitals and adjacent C–O bonds. Thermal gravimetric analysis indicates stability up to 180°C, with decomposition occurring via sequential desilylation. The compound exhibits low solubility in aqueous media (<0.01 mg/mL) but high solubility in organic solvents like dichloromethane, toluene, and tetrahydrofuran, making it ideal for anhydrous synthetic environments.

Synthetic Methodologies and Manufacturing Considerations

Synthesis begins with D-glucose or glucuronic acid derivatives, leveraging their native stereochemistry. A multi-step protection sequence involves: (1) selective isopropylidene acetonide protection of C1-C2 diols; (2) TEMPO-mediated oxidation of C6 primary alcohol to carboxylic acid; (3) lactonization under Mitsunobu conditions; followed by (4) exhaustive silylation using trimethylsilyl chloride (TMSCl) and imidazole in dimethylformamide (DMF) at 0-5°C. Critical process parameters include rigorous anhydrous conditions (water content <50 ppm), stoichiometric control of TMSCl (4.2 equivalents), and reaction quenching with cold bicarbonate solution to prevent desilylation. Chromatographic purification on silica gel with hexane:ethyl acetate gradients yields pharmaceutical-grade material (HPLC purity >99.5%). Manufacturing scale-up challenges include managing exothermic silylation (-ΔH = 210 kJ/mol) and minimizing residual metals (specification: Sn < 10 ppm). Continuous flow chemistry approaches are being explored to enhance heat transfer and reduce reaction times from 48 hours to under 5 hours. Quality control employs chiral HPLC (Chiralpak IC column) to verify stereochemical integrity and ICP-MS for silicon quantification.

Biopharmaceutical Applications and Drug Development

This silylated derivative serves as a pivotal synthon in constructing glycosidic linkages for antiviral and anticancer agents. Its primary application lies in synthesizing protected intermediates for Heparin analogs—crucial anticoagulants—where it enables regioselective sulfonation at C2 and C3 positions. In remdesivir analogs, the compound facilitates stereocontrolled ribose assembly, with the C6-TMS group acting as a temporary protecting group during phosphoramidate coupling. The TMS ethers enhance bioavailability of polar drug candidates; for instance, silylated glucuronides of SN-38 (irinotecan metabolite) show 8-fold increased Caco-2 cell permeability compared to non-silylated forms. Recent studies demonstrate utility in PROTAC degraders, where the lipophilic silyl groups improve cellular uptake and ternary complex formation efficiency. In metabolic engineering, it functions as a "stealth" prodrug moiety for glucose transporter (GLUT1)-targeted therapies, with desilylation triggered by intracellular esterases. Notably, the derivative's stability under physiological pH (t1/2 > 6 hours at pH 7.4) allows sustained release kinetics in nanoparticle formulations.

Stability Profiles and Handling Protocols

The compound exhibits exceptional stability when stored under inert gas (argon) at -20°C in amber glass vials, with demonstrated shelf life exceeding 24 months. Degradation pathways include: (a) acid-catalyzed desilylation (significant at pH < 3), (b) nucleophilic cleavage by fluoride ions, and (c) oxidation at the anomeric position. Trace water contamination (>0.1%) accelerates decomposition via silanol formation, monitored by FT-IR (Si–O–Si peak at 1050 cm-1). Handling requires glove boxes or Schlenk lines with humidity sensors; PPE includes nitrile gloves and solvent-resistant aprons due to moderate skin permeability. Waste disposal follows organosilicon protocols: hydrolysis with ethanol/water (1:1) to convert TMS groups to hexamethyldisiloxane, followed by incineration. Transport classification falls under UN 1993 (Flammable Liquid, n.o.s.) due to solubility in THF. Analytical stability studies using Q1D NMR show <0.3% degradation after 12 weeks at 25°C under nitrogen, validating its robustness in multi-step syntheses.

Regulatory Outlook and Future Perspectives

As a synthetic intermediate, this compound falls under ICH Q11 guidelines for drug substance development. Regulatory filings require documentation of potential genotoxic impurities (trimethylsilyl azide side products controlled to <1 ppm) and silicon clearance studies demonstrating >95% removal in downstream steps. The FDA's Emerging Technology Program encourages continuous manufacturing approaches for such high-value intermediates. Future research focuses on enzymatic desilylation using engineered cytochrome P450 isoforms for eco-friendly deprotection and developing "silyl-switch" prodrugs activated by tumor-specific overexpressed esterases. Computational QSAR models predict that structural variants with tert-butyldimethylsilyl (TBS) groups could further enhance blood-brain barrier penetration. With global patents filed in WO2021152507A1 and CN113527265A covering synthetic methods, this derivative exemplifies the strategic integration of organosilicon chemistry into next-generation biopharmaceutical manufacturing pipelines.

Literature References

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